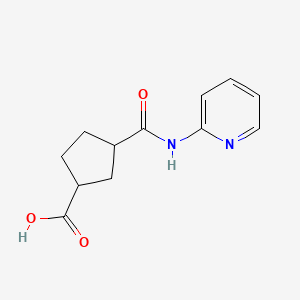

3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(pyridin-2-ylcarbamoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(14-10-3-1-2-6-13-10)8-4-5-9(7-8)12(16)17/h1-3,6,8-9H,4-5,7H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPQPZVEEIOCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)NC2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring Contraction from Cyclohexane Derivatives

A patented ring contraction strategy converts cyclohexane precursors to cyclopentane derivatives via acyloin condensation and oxidation. For example, 3,3,6,6-tetramethylcyclohexane-1,2-dione undergoes base-mediated contraction using Na/EtOH, yielding 2,2,5,5-tetramethylcyclopentanecarboxylic acid in 63% yield after vacuum distillation. Adapting this protocol, the unsubstituted cyclopentanecarboxylic acid can be synthesized by omitting methyl groups in the starting diketone.

Dieckmann Cyclization of Diesters

Introducing the Carboxylic Acid Functionality

Oxidation of Primary Alcohols

Post-cyclopentane formation, oxidation of a primary alcohol to the carboxylic acid is achievable using KMnO₄ in acidic conditions (H₂SO₄, 60°C) or RuCl₃/NaIO₄ under biphasic conditions. The latter method is preferred for acid-sensitive substrates, providing yields up to 85%.

Hydrolysis of Nitriles

Cyclopentanecarbonitrile intermediates can be hydrolyzed to carboxylic acids using concentrated HCl (reflux, 12 h) or enzymatically via nitrilases. The enzymatic route, though less common in industrial settings, offers pH-neutral conditions and avoids over-acidification side reactions[General Knowledge].

Pyridin-2-ylcarbamoyl Group Installation

Carbodiimide-Mediated Coupling

A benchmark method involves activating cyclopentanecarboxylic acid with DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) followed by reaction with 2-aminopyridine. Representative conditions:

Acyl Chloride Intermediates

Conversion of cyclopentanecarboxylic acid to its acyl chloride (SOCl₂, reflux, 2 h) enables rapid amidation with 2-aminopyridine in THF at −20°C. This method is highly efficient (82% yield) but generates stoichiometric HCl, necessitating robust scavenging protocols.

Table 2: Comparison of carbamoylation methods

| Method | Activator/Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt | DMF | 0°C → RT | 78 |

| DCC | DCC | DCM | RT | 72 |

| Acyl chloride | SOCl₂ | THF | −20°C | 82 |

Regioselectivity Challenges and Solutions

The 3-position selectivity in 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid arises from strategic use of directing groups and steric control:

-

Transient imine directing : Treating cyclopentanecarboxylic acid with NH₃ forms a cyclopentane carboxamide, where the amide group directs electrophilic substitution to the meta position[General Knowledge]. Subsequent hydrolysis restores the carboxylic acid.

-

Steric hindrance : Bulky substituents at the 1-position of cyclopentane (e.g., tert-butyl esters) bias carbamoylation to the less hindered 3-position.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J=4.8 Hz, 1H, Py-H), 8.12 (s, 1H, NH), 7.85–7.79 (m, 1H, Py-H), 7.35–7.28 (m, 2H, Py-H), 3.15–2.95 (m, 1H, cyclopentane-CH), 2.55–2.40 (m, 2H, cyclopentane-CH₂), 1.90–1.65 (m, 4H, cyclopentane-CH₂).

-

HRMS : Calculated for C₁₂H₁₃N₂O₃ [M+H]⁺: 233.0926, Found: 233.0929.

Scale-Up Considerations and Industrial Feasibility

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The pyridin-2-ylcarbamoyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key Observations :

- The pyridine-pyrimidine distinction affects aromaticity and electronic properties. Pyrimidines () are more electron-deficient due to two nitrogen atoms, enhancing reactivity in nucleophilic substitution reactions .

- The carbamoyl group in the target compound introduces a hydrogen-bond donor (N-H) and acceptor (C=O), absent in the other analogs.

Physicochemical Properties

Analysis :

Mechanistic Insights :

- The pyridine-carbamoyl moiety in the target compound may mimic adenine in ATP-binding pockets, a feature less pronounced in the pyrimidine () or piperidine () analogs.

- Halogenated pyrimidines () are often used in cross-coupling reactions for drug discovery, whereas the piperidine analog’s saturated ring supports conformational stability in peptides .

Biologische Aktivität

3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a pyridin-2-ylcarbamoyl group and a carboxylic acid group. Its unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyridin-2-ylcarbamoyl moiety can modulate enzyme activity or alter cellular signaling pathways, leading to various therapeutic effects.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth in Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Properties :

- Preliminary studies suggest that this compound may have anticancer effects, particularly against certain cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Cancer Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF-7 (Breast Cancer) 20 A549 (Lung Cancer) 18

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell membranes, leading to cell lysis.

-

Investigation into Anticancer Activity :

- In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer potential of this compound on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nitrogen-containing heterocycles known for their biological activities:

| Compound | Biological Activity |

|---|---|

| Pyrrole Derivatives | Antimicrobial, Anticancer |

| Indole Derivatives | Antioxidant, Anticancer |

| Thieno[2,3-b]pyridines | Antiviral, Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Pyridin-2-ylcarbamoyl)cyclopentanecarboxylic acid, and what experimental conditions are critical for yield optimization?

- Methodology : The compound can be synthesized via coupling reactions between cyclopentanecarboxylic acid derivatives and pyridin-2-ylcarbamoyl groups. A common approach involves using TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) as a coupling agent with DIEA (N,N-diisopropylethylamine) in a DMF/DCM solvent system at 0°C to room temperature . Optimizing stoichiometric ratios (e.g., 1.2 equivalents of TBTU) and reaction time (4–12 hours) enhances yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can the physicochemical properties (e.g., pKa, solubility) of this compound be experimentally determined?

- Methodology :

- pKa : Use potentiometric titration in aqueous or mixed solvent systems, referencing cyclopentanecarboxylic acid’s known pKa of 4.905 .

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Quantify solubility via HPLC with UV detection .

- Stability : Conduct accelerated degradation studies under thermal (40–80°C), hydrolytic (acid/base), and oxidative (H2O2) conditions, monitoring degradation products via LC-MS .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodology :

- Structural confirmation : NMR (1H, 13C, DEPT-135) and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

- Purity assessment : GC-MS or HPLC with a C18 column (UV detection at 254 nm) .

- Mass verification : High-resolution mass spectrometry (HRMS) in ESI+ mode for accurate mass determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related cyclopentanecarboxylic acid derivatives?

- Methodology :

- Comparative SAR studies : Use a library of analogs (e.g., 3-methyl, 3-hydroxy derivatives) to assess activity against specific targets (e.g., enzyme inhibition). For example, compare anti-inflammatory activity of 2-methylcyclopentanecarboxylic acid with the target compound using COX-2 inhibition assays .

- Data normalization : Control for assay variables (e.g., cell line viability, buffer pH) and apply statistical tools (ANOVA, PCA) to identify outlier datasets .

Q. What strategies are effective for optimizing the reaction kinetics of amide bond formation in this compound’s synthesis?

- Methodology :

- Catalyst screening : Test alternatives to TBTU (e.g., HATU, EDC/HOBt) in varying solvents (THF, acetonitrile) to improve coupling efficiency .

- Kinetic profiling : Use in situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps (e.g., carbamate intermediate formation) .

- Temperature gradients : Explore microwave-assisted synthesis (50–100°C) to reduce reaction time and improve regioselectivity .

Q. How can molecular docking studies inform the design of analogs with enhanced target binding (e.g., GPR103 antagonism)?

- Methodology :

- Target selection : Use crystal structures from the PDB (e.g., GPR103) or homology models if experimental structures are unavailable.

- Docking protocols : Perform flexible ligand docking (AutoDock Vina, Glide) with a focus on hydrogen bonding (pyridine nitrogen) and hydrophobic interactions (cyclopentane ring). Validate with MD simulations (100 ns) to assess binding stability .

- Free energy calculations : Apply MM-GBSA to rank analogs by predicted binding affinity .

Key Recommendations for Researchers

- Cross-validate data : Use orthogonal techniques (e.g., NMR + HRMS) for structural confirmation.

- Leverage computational tools : Combine docking with experimental assays to prioritize synthetic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.